6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Overview
Description
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 7th position of the pyrrolo[2,3-d]pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds, such as 7-deazapurine derivatives, have been reported as inhibitors of bruton’s tyrosine kinase, serine/threonine kinase akt1, and ca-dependent protein kinase 1 .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to impact various biological activities such as antitubercular, antihepatitis c virus, anticancer, and anti-inflammatory .
Pharmacokinetics
The molecular weight of the compound is 27407 , which is less than 500, a common threshold for good oral bioavailability in drug design.
Result of Action
Similar compounds have shown in vitro activity against the gfp reporter strain of mycobacterium tuberculosis .
Action Environment
It’s worth noting that the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .
Biochemical Analysis
Biochemical Properties
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In general, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as protein kinases, thereby affecting downstream signaling cascades. Additionally, this compound has been reported to alter gene expression profiles by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of enzyme activity by occupying the active site or allosteric sites of target enzymes. This binding can lead to conformational changes in the enzyme structure, resulting in altered catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown varying degrees of stability depending on the experimental conditions, such as temperature and pH. Over time, this compound may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term studies have indicated that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as modulation of specific signaling pathways or inhibition of disease-related enzymes. At higher doses, toxic or adverse effects can be observed, including cytotoxicity and organ-specific toxicity. Threshold effects have been identified, indicating the dosage range within which this compound can be safely administered without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments and tissues. Understanding the transport mechanisms is crucial for optimizing the delivery and targeting of this compound in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the cytoplasm may influence signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the iodination of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, under controlled conditions to introduce the iodine atom at the desired position . The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
- **Oxidation
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Properties
IUPAC Name |
6-iodo-7-methylpyrrolo[2,3-d]pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN4/c1-12-5(8)2-4-3-10-7(9)11-6(4)12/h2-3H,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVWSLGIGNKREE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CN=C(N=C21)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219929 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-iodo-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401219929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-48-2 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-iodo-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-iodo-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401219929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.